Field: Green Chemistry
Application: This research focuses on the biosynthesis of 3-Hydroxypropionic acid (3-HP), an emerging platform chemical.
Method: A novel oxaloacetate pathway was established for 3-HP biosynthesis in genetically engineered Saccharomyces cerevisiae.
Results: The final engineered strain produced 18.1 g L −1 3-HP, which is the highest level of 3-HP production in S.
Field: Chemical Communications
The compound [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium is a complex organic molecule characterized by a unique structural framework that includes a hexahydrofurofuran core. This compound features multiple functional groups, including imino and amino groups that contribute to its reactivity and potential biological activity. Its stereochemistry is defined by specific chiral centers at positions 3 and 6, which may influence its interaction with biological targets.
The biological activity of this compound is hypothesized based on its structural characteristics. Compounds similar to this one often exhibit various pharmacological effects:
Biological activity is generally assessed through bioassays that measure the effectiveness of the compound against specific biological targets .
Synthesis of such complex organic compounds typically involves multi-step synthetic routes. Common methods might include:
Specific synthetic pathways would depend on the availability of starting materials and desired yield.
The potential applications of this compound span various fields:
Interaction studies are crucial for understanding how this compound interacts with biological systems:
Several compounds share structural features with [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Similar furan ring | Antimicrobial | Exhibits lower toxicity |
| Compound B | Contains imino groups | Anticancer | Higher selectivity towards cancer cells |
| Compound C | Related nitrogen framework | Anti-inflammatory | Better solubility in aqueous solutions |
The uniqueness of [(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium lies in its specific stereochemistry and combination of functional groups that may confer distinct biological properties compared to these similar compounds.